

Application Notes and Protocols for 1-Pyridin-4-yl-imidazolidin-2-one

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Compound of Interest

Compound Name: **1-Pyridin-4-yl-imidazolidin-2-one**

Cat. No.: **B1307488**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for the investigation of **1-Pyridin-4-yl-imidazolidin-2-one**, a novel small molecule with potential therapeutic applications. Based on the activities of structurally related imidazolidinone compounds, a hypothetical mechanism of action as a kinase inhibitor is explored.[1][2] This document outlines detailed protocols for in vitro and in vivo studies to characterize its biological activity, including target validation, cellular effects, and preliminary efficacy in preclinical models. The provided methodologies and data presentation formats are intended to guide researchers in the systematic evaluation of this compound for anticancer drug development.

Introduction

1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound belonging to the imidazolidinone class.[3] While the specific biological targets of this molecule are yet to be fully elucidated, the imidazolidinone scaffold is present in numerous compounds with diverse pharmacological activities, including anticancer, antimitotic, antimicrobial, and hypoglycemic effects.[1][4][5][6][7][8] Notably, derivatives of the related thiazolidinone and imidazolidinone structures have been identified as inhibitors of critical signaling pathways in cancer, such as those mediated by Src family kinases.[2]

This document presents a detailed experimental design to investigate the potential of **1-Pyridin-4-yl-imidazolidin-2-one** as a kinase inhibitor for cancer therapy. The following protocols describe a systematic approach, from initial biochemical assays to in vivo efficacy studies.

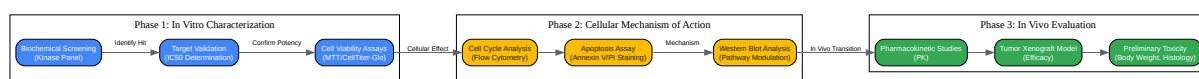
Physicochemical Properties

A summary of the basic chemical properties of **1-Pyridin-4-yl-imidazolidin-2-one** is provided below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ N ₃ O	[3][9]
Molecular Weight	163.18 g/mol	[3][9]
CAS Number	52210-90-9	[9]
Purity	>98%	[3]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (>10 mM), sparingly soluble in water	

Experimental Workflows

A logical workflow for the characterization of **1-Pyridin-4-yl-imidazolidin-2-one** is essential for a thorough understanding of its therapeutic potential. The proposed workflow begins with broad biochemical screening, followed by focused cellular assays and culminating in preclinical in vivo models.



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Figure 1: Experimental workflow for the characterization of **1-Pyridin-4-yl-imidazolidin-2-one**.

In Vitro Studies: Protocols and Data Presentation

Kinase Inhibition Assays

Objective: To identify potential kinase targets of **1-Pyridin-4-yl-imidazolidin-2-one** and determine its inhibitory potency.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

- Reagents: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, ADP-Glo™ Kinase Assay kit (Promega), **1-Pyridin-4-yl-imidazolidin-2-one** (dissolved in DMSO).
- Procedure:
 - Prepare a serial dilution of **1-Pyridin-4-yl-imidazolidin-2-one** in a 384-well plate.
 - Add the kinase, substrate, and ATP to initiate the kinase reaction.
 - Incubate at room temperature for 1 hour.
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
 - Incubate for 30 minutes.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition relative to a DMSO control.

- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Data Presentation: Hypothetical Kinase Inhibition Data

Kinase Target	IC ₅₀ (nM)
Src	50
Lck	85
Yes	120
EGFR	>10,000
VEGFR2	>10,000

Cell Viability Assays

Objective: To assess the cytotoxic and cytostatic effects of **1-Pyridin-4-yl-imidazolidin-2-one** on cancer cell lines.

Protocol: MTT Cell Proliferation Assay

- Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231, MCF7 for breast cancer; A549 for lung cancer).
- Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **1-Pyridin-4-yl-imidazolidin-2-one** for 72 hours.
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
 - Solubilize the formazan crystals with DMSO.

- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the DMSO control.
 - Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against compound concentration.

Data Presentation: Hypothetical GI50 Data

Cell Line	Tissue of Origin	GI50 (µM)
MDA-MB-231	Breast Cancer	0.5
MCF7	Breast Cancer	1.2
A549	Lung Cancer	2.5
HCT116	Colon Cancer	0.8
Normal Fibroblasts	Normal Tissue	>50

Cellular Mechanism of Action Studies

Western Blot Analysis

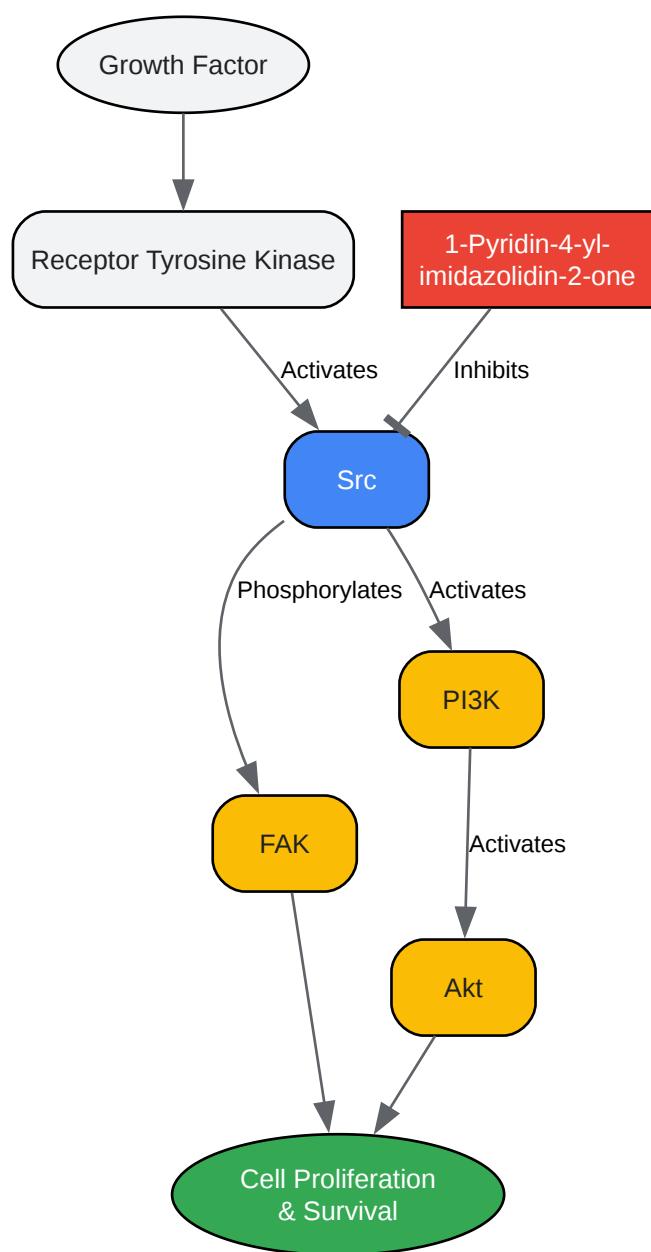
Objective: To confirm the on-target effect of **1-Pyridin-4-yl-imidazolidin-2-one** by assessing the phosphorylation status of the target kinase and its downstream effectors.

Protocol: Western Blotting

- Procedure:
 - Treat cancer cells with **1-Pyridin-4-yl-imidazolidin-2-one** at various concentrations for a specified time (e.g., 2 hours).
 - Lyse the cells and quantify the protein concentration using a BCA assay.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies against p-Src (Y416), total Src, p-FAK, total FAK, and a loading control (e.g., GAPDH).
- Incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Hypothetical Signaling Pathway



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Figure 2: Hypothetical signaling pathway inhibited by **1-Pyridin-4-yl-imidazolidin-2-one**.

In Vivo Studies

Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of **1-Pyridin-4-yl-imidazolidin-2-one**.

Protocol: Human Tumor Xenograft in Nude Mice

- Animals: Athymic nude mice (nu/nu), 6-8 weeks old.
- Procedure:
 - Subcutaneously implant cancer cells (e.g., MDA-MB-231) into the flank of the mice.
 - When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, **1-Pyridin-4-yl-imidazolidin-2-one** at different doses).
 - Administer the compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
 - Measure tumor volume and body weight every 2-3 days.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
- Data Analysis:
 - Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: Hypothetical In Vivo Efficacy Data

Treatment Group	Dose (mg/kg)	Mean Tumor Volume at Day 21 (mm ³)	Tumor Growth Inhibition (%)	Change in Body Weight (%)
Vehicle Control	-	1500 ± 250	-	+2.5
Compound	25	850 ± 180	43	+1.0
Compound	50	450 ± 120	70	-1.5

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of **1-Pyridin-4-yl-imidazolidin-2-one** as a potential anticancer agent. By systematically investigating its biochemical and cellular activities, followed by *in vivo* efficacy studies, researchers can thoroughly characterize its therapeutic potential. The provided protocols and data presentation formats are intended to serve as a guide for generating reproducible and comparable results in the field of drug discovery and development. Further studies will be necessary to fully elucidate the mechanism of action and to assess the safety and pharmacokinetic profile of this promising compound.

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